6-iodo-7-methylQuinoxaline
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Overview
Description
6-Iodo-7-methylquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The presence of iodine and methyl groups in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-7-methylquinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by iodination and methylation steps . The reaction conditions often include the use of organic solvents, high temperatures, and catalysts to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-7-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various halogenated, nitrated, and sulfonated quinoxaline derivatives.
Scientific Research Applications
6-Iodo-7-methylquinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-iodo-7-methylquinoxaline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing DNA damage and inhibiting replication . Additionally, it may inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but lacking the iodine and methyl groups.
6-Iodoquinoxaline: Similar structure but without the methyl group.
7-Methylquinoxaline: Similar structure but without the iodine group.
Uniqueness: 6-Iodo-7-methylquinoxaline’s unique combination of iodine and methyl groups enhances its chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodo-7-methylquinoxaline |
InChI |
InChI=1S/C9H7IN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 |
InChI Key |
HMAYNMOCXUKHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1I |
Origin of Product |
United States |
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